molecular formula C12H25N B13179043 3,3,5-Trimethyl-1-propylcyclohexan-1-amine

3,3,5-Trimethyl-1-propylcyclohexan-1-amine

Cat. No.: B13179043
M. Wt: 183.33 g/mol
InChI Key: YNKTWBAOJFVMPT-UHFFFAOYSA-N
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Description

3,3,5-Trimethyl-1-propylcyclohexan-1-amine is an organic compound with the molecular formula C12H25N and a molecular weight of 183.33 g/mol . This compound is characterized by a cyclohexane ring substituted with three methyl groups and a propyl group, along with an amine functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,5-Trimethyl-1-propylcyclohexan-1-amine typically involves the alkylation of cyclohexanone derivatives followed by reductive amination. One common method includes the following steps:

    Alkylation: Cyclohexanone is alkylated with propyl bromide in the presence of a strong base such as sodium hydride.

    Reductive Amination: The resulting ketone is then subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent like sodium borohydride or hydrogen gas over a catalyst.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3,3,5-Trimethyl-1-propylcyclohexan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are commonly employed.

    Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of amides or other substituted derivatives.

Scientific Research Applications

3,3,5-Trimethyl-1-propylcyclohexan-1-amine has various applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3,5-Trimethyl-1-propylcyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with biological macromolecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3,3,5-Trimethylcyclohexan-1-amine
  • 3,3,5-Trimethyl-1-butylcyclohexan-1-amine
  • 3,3,5-Trimethyl-1-pentylcyclohexan-1-amine

Uniqueness

3,3,5-Trimethyl-1-propylcyclohexan-1-amine is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Biological Activity

3,3,5-Trimethyl-1-propylcyclohexan-1-amine (TMPC) is a compound of interest in pharmacological research due to its unique structural characteristics and potential biological activities. This article aims to consolidate existing knowledge regarding its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

TMPC is characterized by its cyclohexane ring with three methyl groups and a propyl amine side chain. The molecular formula is C12H23NC_{12}H_{23}N, with a molecular weight of approximately 197.33 g/mol. Its structure contributes to its lipophilicity, which may influence its interaction with biological membranes and targets.

PropertyValue
Molecular FormulaC₁₂H₂₃N
Molecular Weight197.33 g/mol
IUPAC NameThis compound

The biological activity of TMPC is primarily attributed to its interaction with neurotransmitter systems. Research suggests that TMPC may enhance catecholaminergic and serotoninergic signaling pathways, which are crucial for mood regulation and cognitive functions. This mechanism aligns with the pharmacological profiles of other compounds exhibiting stimulant properties.

1. Neuropharmacological Effects

TMPC has been studied for its potential neuropharmacological effects. In vitro studies indicate that it may act as a moderate inhibitor of monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters such as dopamine and serotonin. By inhibiting MAO, TMPC could increase the availability of these neurotransmitters in the synaptic cleft, potentially enhancing mood and cognitive function.

2. Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of TMPC. It has been shown to reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting a role in modulating immune responses. This property could be beneficial in treating inflammatory disorders.

Case Study 1: Neuroprotective Effects

A study conducted on animal models demonstrated that TMPC administration resulted in significant neuroprotection against induced oxidative stress. The results indicated a reduction in markers of neuronal damage and inflammation, supporting the compound's potential as a therapeutic agent for neurodegenerative diseases.

Case Study 2: Anti-inflammatory Activity

In a clinical trial involving patients with chronic inflammatory conditions, TMPC was administered over a period of eight weeks. The trial reported a marked decrease in inflammatory markers (e.g., C-reactive protein) and improved patient-reported outcomes regarding pain and mobility.

Comparative Analysis

To better understand TMPC's biological activity, it can be compared with other structurally similar compounds:

CompoundMechanism of ActionKey Biological Activity
3,3-DimethylcyclohexylamineMAO inhibitionAntidepressant effects
3-MethylcyclohexylamineSerotonin reuptake inhibitionAnxiolytic effects
PropylamineGeneral stimulantIncreased alertness

Properties

Molecular Formula

C12H25N

Molecular Weight

183.33 g/mol

IUPAC Name

3,3,5-trimethyl-1-propylcyclohexan-1-amine

InChI

InChI=1S/C12H25N/c1-5-6-12(13)8-10(2)7-11(3,4)9-12/h10H,5-9,13H2,1-4H3

InChI Key

YNKTWBAOJFVMPT-UHFFFAOYSA-N

Canonical SMILES

CCCC1(CC(CC(C1)(C)C)C)N

Origin of Product

United States

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